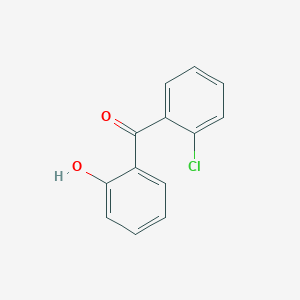

Benzophenone, 2pr-chloro-2-hydroxy

Description

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Benzophenones are diaryl ketones based on a diphenylmethanone core structure. wikipedia.org They are a ubiquitous scaffold in medicinal chemistry and materials science due to their versatile biological activities and photochemical properties. wikipedia.orgnih.gov The substitution pattern on the two aryl rings significantly influences the molecule's properties. nih.gov Substituents can alter the electronic nature of the carbonyl group, affect the molecule's conformation, and introduce new reactive sites.

One critical conformational feature of benzophenones is the twist angle between the two phenyl rings. nih.gov This dihedral angle is a result of steric hindrance between the ortho-hydrogens of the two rings and is influenced by the nature and position of substituents. For instance, ortho-substituted benzophenones, such as 2-amino-2',5-dichlorobenzophenone, can exhibit very large ring twist angles. nih.gov This conformational flexibility or rigidity imparted by substitution is a key factor in how these molecules interact with biological targets or pack in a solid state.

Substituted benzophenones are widely used as building blocks in organic chemistry. wikipedia.org They serve as precursors for pharmaceuticals, agrochemicals, and high-performance polymers. wikipedia.orgnih.gov Their ability to act as photosensitizers, where they can absorb light and transfer the energy to another molecule, makes them valuable in photochemistry and as photoinitiators for polymerization processes. wikipedia.orgguidechem.com

Significance of 2-Chloro-4'-hydroxybenzophenone in Contemporary Organic Synthesis and Materials Science Research

2-Chloro-4'-hydroxybenzophenone, a distinct isomer within this class, possesses a unique combination of functional groups that make it a valuable intermediate in specialized synthetic applications.

In Organic Synthesis:

The primary documented significance of 2-Chloro-4'-hydroxybenzophenone is as an intermediate in the synthesis of other complex molecules, such as Fenofibric Acid. chemicalbook.com Its synthesis is noted to proceed via a Fries rearrangement of phenyl o-chloro-benzoate in the presence of aluminum chloride. chemicalbook.com This method contrasts with the more common Friedel-Crafts acylation used for synthesizing other benzophenone isomers, which typically involves reacting an acyl chloride with an aromatic compound. quickcompany.inlibretexts.org The choice of the Fries rearrangement is likely dictated by the need to control the regiochemistry and achieve the specific 2-chloro substitution pattern.

In Materials Science Research:

While direct, extensive applications of 2-Chloro-4'-hydroxybenzophenone in materials science are not as widely reported as for its 4-chloro isomer, its structure suggests significant potential. Benzophenone derivatives are crucial monomers for high-strength polymers like Polyether Ether Ketone (PEEK). wikipedia.orgepo.org The presence of the reactive hydroxyl group and the halogen on the 2-Chloro-4'-hydroxybenzophenone molecule allows for its potential incorporation into polymer backbones through nucleophilic substitution reactions, possibly leading to new materials with tailored thermal and mechanical properties.

Furthermore, the general class of benzophenones is used in the construction of Covalent Organic Frameworks (COFs), which are porous, crystalline materials with applications in gas storage and catalysis. rsc.org Research has shown that various substituted benzophenones can be used in COF synthesis, indicating a potential research avenue for 2-Chloro-4'-hydroxybenzophenone to create novel frameworks with specific functionalities. rsc.org

Overview of Key Academic Research Trajectories and Challenges

The study of 2-Chloro-4'-hydroxybenzophenone is shaped by specific research goals and inherent synthetic challenges.

Key Research Trajectories:

Advanced Synthesis Methods: A major trajectory involves developing more efficient and environmentally benign synthesis routes. While the Fries rearrangement is a classic method, current research often focuses on using novel, reusable solid acid catalysts, such as metal-supported clays, to drive Friedel-Crafts type reactions, which could potentially be adapted for the synthesis of this specific isomer. ijraset.com

Exploration of Novel Applications: There is a significant opportunity to investigate the biological activities and material properties of 2-Chloro-4'-hydroxybenzophenone. Given that many substituted benzophenones exhibit interesting pharmacological profiles, exploring its potential in medicinal chemistry is a logical next step. nih.govroyalsocietypublishing.org Similarly, its use as a monomer for new polymers or as a building block for functional materials like COFs remains a promising and underexplored field. rsc.orgnih.gov

Photochemical Applications: The development of diversely functionalized 2-hydroxybenzophenone (B104022) frameworks as potent UV filters is an active area of research. rsc.org Investigating the specific UV-absorbing properties of 2-Chloro-4'-hydroxybenzophenone could lead to its application in sunscreens or as a photostabilizer in plastics.

Key Challenges:

Regioselectivity: A primary challenge in the synthesis of substituted benzophenones is controlling the position of the substituents on the aromatic rings. In the case of 2-Chloro-4'-hydroxybenzophenone, preventing the formation of isomeric byproducts, such as 4-chloro-2'-hydroxybenzophenone, during synthesis is crucial for obtaining a pure product. googleapis.com

Steric Hindrance: The presence of the chlorine atom at the ortho position introduces significant steric bulk around the carbonyl group. This can affect its reactivity compared to the less hindered 4-chloro isomer, potentially requiring more forcing reaction conditions or specialized catalysts to achieve desired transformations.

Purification: The purification of the final product to a high degree, which is often required for applications like polymerization, can be challenging due to the presence of closely related isomers and starting materials. epo.org

Data Tables

Table 1: Chemical and Physical Properties of 2-Chloro-4'-hydroxybenzophenone

| Property | Value |

| CAS Number | 55270-71-8 chemicalbook.com |

| Molecular Formula | C₁₃H₉ClO₂ chemicalbook.com |

| Molecular Weight | 232.66 g/mol chemicalbook.com |

| Appearance | Light Orange to Orange Solid chemicalbook.com |

| Melting Point | 165°C chemicalbook.com |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) chemicalbook.com |

Table 2: Synthesis of 2-Chloro-4'-hydroxybenzophenone

| Reaction | Reagents & Conditions | Yield | Reference |

| Fries Rearrangement | Phenyl o-chloro-benzoate with aluminum chloride, without solvent (2h at 160°C) or in nitrobenzene (B124822) (at 60°C) | 31% (in nitrobenzene) | chemicalbook.com |

Properties

IUPAC Name |

(2-chlorophenyl)-(2-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIZYRVSJNWVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203779 | |

| Record name | Benzophenone, 2pr-chloro-2-hydroxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55270-71-8 | |

| Record name | Benzophenone, 2pr-chloro-2-hydroxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055270718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2pr-chloro-2-hydroxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Mechanistic Investigations of Synthesis Reactions

The Friedel-Crafts acylation is a cornerstone reaction for synthesizing aryl ketones, including hydroxybenzophenones. lscollege.ac.in The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent. masterorganicchemistry.com The mechanism, widely accepted to proceed through an electrophilic aromatic substitution, begins with the coordination of the Lewis acid to the carbonyl oxygen of the acyl halide. This polarization of the bond between the acyl group and the halogen generates a highly electrophilic acylium ion. wikipedia.orgbyjus.com This acylium ion then attacks the electron-rich aromatic ring of a substrate like phenol (B47542). byjus.com

The regioselectivity of the Friedel-Crafts acylation of phenols is influenced by the reaction conditions. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The choice of solvent and temperature can direct the acylation to either the ortho or para position.

It's important to note that phenols can react to form esters under Friedel-Crafts conditions, which can then undergo a Fries rearrangement to yield the desired hydroxyaryl ketone. lscollege.ac.inwikipedia.org To circumvent this, alternative methods and catalysts have been explored. While amides are generally not used in Friedel-Crafts acylations due to the strength of the C-N bond, studies have shown that destabilized amides can serve as effective acylating agents. nih.gov

The Fries rearrangement is a key reaction for converting phenolic esters to hydroxy aryl ketones, making it a valuable method for synthesizing compounds like 2-chloro-4'-hydroxybenzophenone. wikipedia.orgbyjus.com This rearrangement is typically catalyzed by Lewis acids, with aluminum chloride being a common choice. wikipedia.orgsigmaaldrich.com The reaction of phenyl o-chlorobenzoate in the presence of aluminum chloride can yield 2-chloro-4'-hydroxybenzophenone. This can be performed without a solvent at elevated temperatures (e.g., 160°C) or in a solvent like nitrobenzene (B124822) at a lower temperature (e.g., 60°C), although yields may vary. chemicalbook.com

The mechanism of the Fries rearrangement is complex and not definitively determined, with evidence supporting both intermolecular and intramolecular pathways. lscollege.ac.inwikipedia.org A widely accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This initial interaction is favored over coordination to the phenolic oxygen because the carbonyl oxygen is more electron-rich. wikipedia.orgbyjus.com This coordination polarizes the ester bond, leading to the rearrangement of the Lewis acid to the phenolic oxygen and the formation of a free acylium carbocation. wikipedia.orgbyjus.com This carbocation then acts as an electrophile in a classic electrophilic aromatic substitution on the aromatic ring. wikipedia.org

The regioselectivity of the Fries rearrangement is temperature-dependent. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. wikipedia.orgbyjus.com This is often explained by thermodynamic versus kinetic control, where the ortho-product can form a more stable bidentate complex with the aluminum catalyst. lscollege.ac.in The polarity of the solvent also plays a role, with non-polar solvents favoring the ortho product and polar solvents favoring the para product. byjus.com

A photochemical variant, the photo-Fries rearrangement, can also produce ortho and para isomers through a radical mechanism, but it often results in low yields. wikipedia.org

Eco-Friendly and Sustainable Synthesis Protocols

Traditional Friedel-Crafts acylations often rely on stoichiometric amounts of corrosive and environmentally hazardous Lewis acid catalysts like aluminum chloride. digitellinc.comijraset.com The development of heterogeneous catalysts offers a greener alternative by simplifying catalyst separation and reducing waste. ijraset.com

Solid acid catalysts, such as montmorillonite (B579905) K-10 clay supported metal chlorides (e.g., Fe³⁺, Zn²⁺, Al³⁺), have shown promise in the synthesis of 4-chloro-4'-hydroxybenzophenone (B194592). ijraset.com In one study, an Fe³⁺ supported on K-10 clay catalyst achieved a 97% yield in the reaction of phenol with p-chlorobenzoyl chloride in ethylene (B1197577) dichloride. ijraset.com These clay-based catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. ijraset.com

Zeolites, specifically H-β zeolites doped with metal salts like zirconium, have also been investigated as effective heterogeneous catalysts for continuous-flow Friedel-Crafts acylation reactions. researchgate.net Metal-organic frameworks (MOFs), such as MOF-5, have demonstrated high efficiency as heterogeneous acid catalysts for Friedel-Crafts alkylation reactions under mild conditions, with the added benefit of being easily separable and reusable. researchgate.net

| Catalyst Type | Example | Application | Advantages | Reference |

| Clay-supported | Fe³⁺ on K-10 clay | Synthesis of 4-chloro-4'-hydroxybenzophenone | High yield, easy separation, eco-friendly | ijraset.com |

| Zeolite | Zr-β zeolite | Continuous-flow Friedel-Crafts acylation | Good activity and stability | researchgate.net |

| Metal-Organic Framework | MOF-5 | Friedel-Crafts alkylation | High efficiency, mild conditions, reusable | researchgate.net |

The principles of green chemistry encourage the use of environmentally benign solvents. hilarispublisher.comresearchgate.netyoutube.com Research into the synthesis of benzophenone (B1666685) derivatives has explored the use of greener solvents to replace traditional, more hazardous ones. For instance, ethyl acetate, a biomass-derived solvent, has been successfully used in the continuous-flow Friedel-Crafts acetylation of phenols. researchgate.net The photoreduction of benzophenone to benzopinacol (B1666686) has been demonstrated using ethanol (B145695) as a renewable and biodegradable solvent alternative. hilarispublisher.comresearchgate.net

Process intensification, particularly through continuous flow technology, offers a more sustainable approach to chemical synthesis. digitellinc.com Continuous-flow reactors can improve reaction efficiency, reduce reaction times, and enhance safety compared to batch processes. digitellinc.comresearchgate.net For example, the Friedel-Crafts acetylation of phloroglucinol (B13840) under continuous flow conditions resulted in a significantly higher yield (≥98%) with a much shorter residence time (1 minute) compared to batch conditions (65-86% yield in 10-15 hours). researchgate.net The combination of a green reagent like methanesulfonic acid (MSA), which is biodegradable, with continuous flow technology allows for the efficient Friedel-Crafts acylation of phenols under mild conditions. digitellinc.com

Characterization of Synthetic Intermediates and Reaction Byproducts in 2-Chloro-4'-hydroxybenzophenone Synthesis

The synthesis of chlorinated hydroxybenzophenones, including 2-Chloro-4'-hydroxybenzophenone, is often accomplished through electrophilic aromatic substitution reactions such as the Friedel-Crafts acylation or the Fries rearrangement. chemicalbook.comsapub.orgchemicalbook.com These methods, while effective, can lead to the formation of various intermediates and byproducts, primarily due to the regioselectivity of the acylation step. The precise characterization of these related substances is critical for ensuring the purity of the final product and optimizing reaction conditions.

A prevalent strategy for producing the isomeric 4-Chloro-4'-hydroxybenzophenone involves the Friedel-Crafts acylation of an appropriate aromatic substrate with a derivative of 4-chlorobenzoic acid. ijraset.com One documented route involves the reaction of anisole (B1667542) with 4-chlorobenzoyl chloride, followed by a demethylation step. This pathway introduces a key, stable intermediate, 4-Chloro-4'-methoxybenzophenone.

During such syntheses, the primary byproduct of concern is the isomeric 2-Chloro-4'-hydroxybenzophenone, which arises from ortho-acylation rather than the desired para-acylation. For instance, in a synthesis employing 4-hydroxybenzoic acid and chlorobenzene (B131634) with a Lewis acid catalyst, chromatographic analysis revealed the formation of the main product, 4-chloro-4'-hydroxybenzophenone, contaminated with approximately 3.5% of the 2-chloro-4'-hydroxybenzophenone isomer. googleapis.com

In synthetic routes utilizing anisole as the phenol-protected starting material, 4-Chloro-4'-methoxybenzophenone is a principal intermediate that is subsequently demethylated to yield the final hydroxybenzophenone product. Its formation and purity are monitored to ensure efficient conversion.

Table 1: Physicochemical and Spectroscopic Data for 4-Chloro-4'-methoxybenzophenone

| Property | Value | Reference |

| IUPAC Name | (4-chlorophenyl)(4-methoxyphenyl)methanone | nih.gov |

| CAS Number | 10547-60-1 | nih.govchemicalbook.com |

| Molecular Formula | C₁₄H₁₁ClO₂ | nih.govchemicalbook.com |

| Molecular Weight | 246.69 g/mol | nih.govchemicalbook.com |

| Appearance | Chemical reagent used in preparations | chemicalbook.com |

| Spectroscopic Data | Available data includes ¹³C NMR, GC-MS, UV-VIS, and FTIR spectra | nih.gov |

The characterization of this methoxy-intermediate is fundamental. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm its structure before proceeding with the demethylation step. nih.gov

The formation of 2-Chloro-4'-hydroxybenzophenone occurs as a competing reaction to the desired 4-chloro isomer during Friedel-Crafts type reactions. googleapis.com Its presence necessitates purification steps to isolate the target compound. The preparation of 2-Chloro-4'-hydroxybenzophenone can also be achieved directly via a Fries rearrangement of phenyl o-chlorobenzoate. chemicalbook.com

Table 2: Physicochemical Data for 2-Chloro-4'-hydroxybenzophenone

| Property | Value | Reference |

| IUPAC Name | (2-chlorophenyl)(4-hydroxyphenyl)methanone | N/A |

| CAS Number | 55270-71-8 | chemicalbook.com |

| Molecular Formula | C₁₃H₉ClO₂ | chemicalbook.com |

| Molecular Weight | 232.66 g/mol | chemicalbook.com |

| Preparation | Fries rearrangement of phenyl o-chlorobenzoate | chemicalbook.com |

Other Related Substances and Transient Intermediates

Alternative synthetic routes may introduce different intermediates. For example, the Hoesch reaction, using 4-chlorobenzonitrile (B146240) and phenol, proceeds through a ketimine intermediate. chemicalbook.com This intermediate is typically not isolated but is hydrolyzed in situ with aqueous acid to form the final ketone. The reaction is driven to completion by continuously introducing dry hydrogen chloride gas, followed by hydrolysis. chemicalbook.com

Furthermore, depending on the specific reactants and conditions, other isomeric byproducts can form. For example, when substituted phenols are used, products like 4'-Chloro-2-hydroxy-4-methoxybenzophenone can be generated. nih.govnist.gov The characterization of such byproducts is essential for a complete understanding of the reaction profile and for the development of robust purification methods.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Isomer Differentiation

Two-dimensional NMR spectroscopy is a powerful method for elucidating the structural connectivity and spatial relationships of atoms within a molecule. Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable for differentiating between isomers, which have the same molecular formula but different arrangements of atoms.

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. libretexts.org In the context of differentiating isomers of chloro-hydroxybenzophenone, a COSY spectrum would show cross-peaks between protons that are on adjacent carbon atoms. libretexts.org For instance, the protons on the hydroxyl-substituted phenyl ring would exhibit a specific pattern of correlations depending on the substitution pattern. This allows for the unambiguous assignment of protons within each aromatic ring and can help distinguish 2-Chloro-4'-hydroxybenzophenone from other isomers. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, which shows through-bond correlations, NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. harvard.eduresearchgate.net This is particularly useful for determining the three-dimensional structure and conformation of a molecule. For 2-Chloro-4'-hydroxybenzophenone, NOESY can provide information about the relative orientation of the two phenyl rings. Cross-peaks between protons on the different rings would indicate a conformation where these protons are spatially close. The presence or absence of specific NOE cross-peaks can be a definitive tool in distinguishing between isomers where through-bond connectivity alone might be ambiguous. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, fragmentation patterns offer insights into the structure of the molecule. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 2-Chloro-4'-hydroxybenzophenone. researchgate.net In ESI-MS, the molecule is typically protonated or deprotonated to form a pseudomolecular ion. For 2-Chloro-4'-hydroxybenzophenone, analysis in negative ion mode would likely show a prominent [M-H]⁻ ion.

Subsequent fragmentation of this precursor ion in a tandem mass spectrometer (MS/MS) provides characteristic product ions. A study on the fragmentation of protonated hydroxybenzophenone isomers using Collision-Induced Dissociation (CID) revealed that the fragmentation pathways are highly dependent on the isomer. semanticscholar.org For instance, the fragmentation of hydroxybenzophenone isomers leads to the formation of C₇OH₅⁺ (m/z 105) and C₇O₂H₅⁺ (m/z 121) cations, with the intensity ratio being characteristic of the specific isomer. semanticscholar.org A similar detailed analysis of 2-Chloro-4'-hydroxybenzophenone would be expected to yield a unique fragmentation pattern, allowing for its specific identification. Research on a related compound, 2,6,4'-trihydroxy-4-methoxybenzophenone, showed a fragmentation pathway where the parent ion at m/z 259 [M-H]⁻ lost a neutral C₆H₆O molecule to form a fragment at m/z 165. researchgate.net A proposed fragmentation for 4-Chloro-4'-hydroxybenzophenone (B194592) in negative ESI-MS/MS shows the precursor ion and its subsequent fragmentation products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. For 2-Chloro-4'-hydroxybenzophenone, GC-MS can be employed to assess its purity by separating it from any volatile impurities or byproducts from its synthesis. The gas chromatogram would show a peak corresponding to the retention time of the compound, and the mass spectrum of that peak would confirm its identity.

A study on the analysis of benzophenone (B1666685) and 4-hydroxybenzophenone (B119663) in breakfast cereal demonstrated the utility of GC-MS for quantifying these compounds. thermofisher.com The use of a suitable GC column, such as a Thermo Scientific™ TraceGOLD™ TG-17MS, can provide good chromatographic separation. thermofisher.com Furthermore, GC-MS is an effective tool for identifying and quantifying related compounds in various matrices. usgs.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.gov This makes it an ideal technique for analyzing 2-Chloro-4'-hydroxybenzophenone in complex matrices, such as environmental or biological samples. nih.gov

The LC system separates the target analyte from other components in the mixture. The separated analyte then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and sensitivity. Methods have been developed for the determination of related benzophenone derivatives and their metabolites in various samples using LC-MS/MS, highlighting its applicability for trace-level analysis. nih.govumb.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the compound. msu.edulibretexts.org

Investigation of Electronic Absorption Maxima and Band Shapes

The UV-Vis spectrum of 2-Chloro-4'-hydroxybenzophenone is characterized by specific absorption maxima (λmax), which correspond to electronic transitions within the molecule. The benzophenone chromophore typically exhibits strong π → π* transitions and weaker n → π* transitions. The presence of the chloro and hydroxyl substituents will influence the energy of these transitions and thus the position of the absorption bands.

Compound Names

| Compound Name |

| 2-Chloro-4'-hydroxybenzophenone |

| 4-Chloro-4'-hydroxybenzophenone |

| Benzophenone |

| 4-hydroxybenzophenone |

| 2,6,4'-trihydroxy-4-methoxybenzophenone |

| Flavone |

| 7-hydroxyflavone |

| 2,4-dihydroxybenzophenone |

| 2-Hydroxy-4-methoxybenzophenone |

| p-nitroacetophenone |

| 5-chloro-2-hydroxy-3-nitroacetophenone |

| 2,6-dichloro-1,4-benzoquinone |

| 2,6-dichloro-3-methyl-1,4-benzoquinone |

| 2,3,6-trichloro-1,4-benzoquinone |

| 2,6-dibromo-1,4-benzoquinone |

| Propyl acetate |

| Nicotinamide adenine (B156593) dinucleotide |

| Isoprene |

| Quinone |

| Chlorophyll |

| Aspirin |

Interactive Data Tables

Table 1: Representative Mass Spectrometry Data for Hydroxybenzophenone Isomers

| Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Predominant Fragmentation Route |

| 2-Hydroxybenzophenone (B104022) | 199 [M+H]⁺ | 121, 105 | Route II (preferential loss of CO) |

| 3-Hydroxybenzophenone | 199 [M+H]⁺ | 105, 121 | Route I (preferential loss of C₇H₆O) |

| 4-Hydroxybenzophenone | 199 [M+H]⁺ | 121, 105 | Both routes have similar probability |

| Data derived from a study on protonated hydroxybenzophenone isomers. semanticscholar.org |

Solvent Effects on UV-Vis Spectra: Solvatochromism (e.g., Red Shift Phenomena)

The phenomenon of solvatochromism describes the change in the position, and sometimes intensity, of a substance's absorption bands in its ultraviolet-visible (UV-Vis) spectrum when dissolved in different solvents. This effect is a direct consequence of the differential solvation of the ground and excited electronic states of the solute molecule. The interactions between the solute and solvent molecules, which can range from nonspecific dielectric interactions to specific interactions like hydrogen bonding, alter the energy gap between these electronic states, leading to a shift in the absorption maximum (λmax). tutorchase.com These shifts are categorized as either a bathochromic (red) shift, which is a shift to a longer wavelength, or a hypsochromic (blue) shift, a shift to a shorter wavelength.

For substituted benzophenones, including 2-Chloro-4'-hydroxybenzophenone, the nature of the solvent can significantly influence the UV-Vis absorption spectra. The key electronic transitions in these molecules are typically π → π* and n → π* transitions. The π → π* transitions, being of higher energy, are generally more intense, while the lower energy n → π* transitions are weaker. The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor play crucial roles in determining the direction and magnitude of the solvatochromic shifts. nih.gov

Detailed research on compounds structurally similar to 2-Chloro-4'-hydroxybenzophenone, such as 4-hydroxybenzophenone and 2,4-dihydroxybenzophenone, has provided significant insights into the expected solvatochromic behavior. In a study investigating the UV spectroscopic behavior of these related benzophenones in ethanol-acetonitrile mixtures, a notable blue shift (hypsochromic shift) of the strong π → π* transition was observed as the polarity of the solvent mixture increased. nih.gov This phenomenon is attributed to the stabilization of the ground state of the molecule to a greater extent than the excited state. In polar protic solvents like ethanol (B145695), the formation of intermolecular hydrogen bonds between the solvent and the hydroxyl and carbonyl groups of the benzophenone derivative can significantly impact the electronic transitions. nih.govresearchgate.net

The following interactive data table, derived from studies on 4-hydroxybenzophenone, illustrates the typical solvatochromic shifts observed for this class of compounds in different solvents. It is anticipated that 2-Chloro-4'-hydroxybenzophenone would exhibit a similar trend, with variations in the exact λmax values due to the electronic influence of the chlorine substituent.

| Solvent | Solvent Type | λmax of 4-Hydroxybenzophenone (nm) collectionscanada.gc.ca | Expected Shift for 2-Chloro-4'-hydroxybenzophenone |

|---|---|---|---|

| Cyclohexane (B81311) | Non-polar | 286 | Hypsochromic (Blue Shift) relative to polar solvents |

| Acetonitrile | Polar Aprotic | 290 | Intermediate |

| Isopropanol (B130326) | Polar Protic | 292 | Bathochromic (Red Shift) relative to non-polar solvents |

| Ethanol | Polar Protic | 292 | Bathochromic (Red Shift) relative to non-polar solvents |

The data illustrates that for 4-hydroxybenzophenone, a move from a non-polar solvent like cyclohexane to polar protic solvents such as isopropanol and ethanol results in a bathochromic shift. collectionscanada.gc.ca However, within polar solvents, increasing polarity can lead to a hypsochromic shift of the π → π* transition, as seen in ethanol-acetonitrile mixtures. nih.gov This highlights the complex interplay of factors, including the stabilization of the n-orbitals in polar solvents which increases the energy required for the n → π* transition, resulting in a blue shift for this particular transition. Conversely, π → π* transitions often exhibit a red shift in polar solvents as the more polar excited state is stabilized. tutorchase.com

Therefore, the comprehensive analysis of the UV-Vis spectra of 2-Chloro-4'-hydroxybenzophenone in a variety of solvents with differing polarities and hydrogen-bonding capabilities is essential for a complete understanding of its electronic structure and how it is influenced by its immediate chemical environment.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the 2-Chloro-4'-hydroxybenzophenone molecule. These calculations offer a detailed picture of the molecule's geometry and the energies associated with its various molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate vibrational frequencies for benzophenone (B1666685) derivatives hud.ac.ukresearchgate.net. These calculations provide the most stable conformation of the molecule (a minimum on the potential energy surface) and predict its infrared and Raman spectra hud.ac.uk.

Geometry optimization using DFT allows for the precise determination of bond lengths, bond angles, and dihedral angles in the ground state of the molecule. For substituted benzophenones, a key structural parameter is the dihedral angle between the two phenyl rings.

Below is a representative table of calculated structural parameters for the analogous molecule, 4-fluoro-4'-hydroxybenzophenone, determined using the B3LYP/6-311++G(d,p) level of theory. Similar trends would be expected for 2-Chloro-4'-hydroxybenzophenone.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-OH | ~1.36 Å |

| Bond Length | C-Cl (expected) | ~1.74 Å |

| Bond Angle | Phenyl-C-Phenyl | ~122° |

| Dihedral Angle | Phenyl-C-C-Phenyl | ~52° |

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of the molecule. The calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical method scispace.com. The analysis of these spectra helps in the assignment of experimentally observed vibrational bands to specific molecular motions.

For substituted benzophenones, key vibrational modes include:

O-H Stretching: The hydroxyl group's stretching vibration typically appears as a strong band in the IR spectrum, generally in the region of 3200-3650 cm⁻¹ scispace.com.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range scispace.com.

C=O Stretching: The carbonyl group stretching is a very strong and characteristic band in the IR spectrum, typically found around 1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the IR spectrum.

A detailed vibrational assignment based on Potential Energy Distribution (PED) can elucidate the contribution of each internal coordinate to a specific normal mode.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3680 | Hydroxyl group stretching |

| ν(C-H) | 3030 - 3080 | Aromatic C-H stretching |

| ν(C=O) | ~1650 | Carbonyl group stretching |

| δ(C=O) | 350 - 900 | Carbonyl in-plane and out-of-plane bending |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity researchgate.net.

For 2-Chloro-4'-hydroxybenzophenone, the HOMO is expected to be primarily localized on the electron-rich 4'-hydroxyphenyl ring and the oxygen atom of the carbonyl group. In contrast, the LUMO is likely distributed over the carbonyl group and the electron-withdrawing 2-chlorophenyl ring. This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap generally implies a more reactive molecule researchgate.net.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites researchgate.net. The MESP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack.

Green: Regions of neutral potential.

For 2-Chloro-4'-hydroxybenzophenone, the MESP surface would show the most negative potential (red) localized around the electronegative oxygen atoms of the carbonyl and hydroxyl groups researchgate.net. These areas are the primary sites for interaction with electrophiles. Conversely, the most positive potential (blue) would be found around the hydroxyl hydrogen atom, making it the most likely site for deprotonation or interaction with nucleophiles researchgate.net. The aromatic protons will also exhibit a degree of positive potential.

Density Functional Theory (DFT) Optimizations and Vibrational Frequency Calculations

Theoretical Prediction of Chemical Reactivity

The energies of the frontier molecular orbitals (HOMO and LUMO) are used to calculate various global reactivity descriptors based on conceptual DFT. These descriptors help quantify and predict the chemical reactivity and stability of the molecule nih.govresearchgate.net.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E_LUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A lower hardness value indicates higher reactivity researchgate.net.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge from the environment. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ) scielo.org.mx.

Calculations on analogous molecules show that substitution on the benzophenone core decreases chemical hardness, indicating that the substituted system is more reactive than pure benzophenone scispace.com.

| Parameter | Symbol | Formula | Typical Value |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | ~ -6.5 |

| LUMO Energy | E_LUMO | - | ~ -2.0 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | ~ 4.5 |

| Ionization Potential | I | -E_HOMO | ~ 6.5 |

| Electron Affinity | A | -E_LUMO | ~ 2.0 |

| Chemical Hardness | η | (I - A) / 2 | ~ 2.25 |

| Chemical Potential | μ | -(I + A) / 2 | ~ -4.25 |

| Electrophilicity Index | ω | μ² / 2η | ~ 4.01 |

Computational Assessment of Chemical Potential and Chemical Hardness

Chemical Potential (μ) indicates the tendency of a molecule to accept or donate electrons. It is often approximated as the negative of electronegativity (χ). Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. A lower hardness value suggests higher reactivity. ijarset.comresearchgate.net For related molecules like 4-fluoro-4-hydroxybenzophenone, these values have been calculated using DFT methods, showing that substitutions on the benzophenone core can significantly alter its stability and reactivity. scispace.comresearchgate.net For instance, the chemical hardness of pure benzophenone was found to decrease upon substitution, indicating an increase in reactivity. scispace.com

Electrophilicity Index Calculations

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic power. ijarset.com It is calculated from the chemical potential and chemical hardness. Studies on similar substituted benzophenones have shown that the introduction of electron-withdrawing and donating groups significantly modulates this index, correlating with the molecule's reactivity. scispace.comtargetmol.com

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Benzophenone derivatives are of interest for their potential NLO properties, which are crucial for applications in optoelectronics. scihorizon.com Computational methods are vital for predicting these properties and guiding the design of new materials. researchgate.net

Computation of Dipole Moments, Polarizabilities, and Hyperpolarizabilities

The NLO response of a molecule is characterized by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Large hyperpolarizability values are indicative of a significant NLO effect. researchgate.net Theoretical calculations on molecules like 4-fluoro-4-hydroxybenzophenone have been performed using DFT to compute these parameters. scispace.comresearchgate.net Such studies show that the calculated hyperpolarizability of substituted benzophenones can be significantly greater than that of reference materials like urea, suggesting their potential as NLO candidates. scispace.com The values are typically dependent on the computational method and basis set used. nih.gov

Excited State Dynamics and Time-Dependent DFT (TD-DFT) Studies

TD-DFT is a primary computational method for investigating the electronic excited states of molecules, providing insights into their photophysical and photochemical behavior.

Simulations of UV-Vis Absorption Spectra and Excited State Properties

TD-DFT calculations can simulate UV-Vis absorption spectra by determining the vertical excitation energies and oscillator strengths of electronic transitions. nih.gov For compounds analogous to 2-Chloro-4'-hydroxybenzophenone, these simulations have been used to predict the maximum absorption wavelengths (λmax). scispace.comtandfonline.com Such studies often reveal that electronic transitions are typically of the π → π* and n → π* nature. analis.com.my The solvent environment can also be modeled, often showing a shift in absorption peaks when moving from the gas phase to a solvent phase. tandfonline.com

Analysis of Singlet and Triplet Excited States

Understanding the nature of singlet (S1) and triplet (T1) excited states is crucial for photochemistry. edinst.com Benzophenone and its derivatives are well-known for efficient intersystem crossing from the initially populated singlet state to a lower-lying triplet state. edinst.com Computational studies on related systems explore the energies and characteristics of these excited states. frontiersin.orgresearchgate.net The analysis involves identifying the molecular orbitals involved in the electronic transitions that give rise to these states, which is fundamental to understanding their reactivity and potential applications in areas like photodynamic therapy or as photosensitizers.

Mechanistic Studies of General Chemical Reactivity

Oxidation Reactions of 2-Chloro-4'-hydroxybenzophenone and its Derivatives

The oxidation of 2-Chloro-4'-hydroxybenzophenone can proceed through various mechanisms, primarily targeting the benzophenone (B1666685) core and its substituents. While specific studies on this compound are limited, the reactivity can be inferred from the behavior of related benzophenone and chlorophenol compounds. Advanced oxidation processes (AOPs) are particularly effective in degrading such aromatic compounds. akjournals.comyoutube.com

Photodegradation, a key oxidative process, is relevant for benzophenone derivatives, many of which are used as UV filters. akjournals.commdpi.comnih.gov The process often involves the generation of highly reactive hydroxyl radicals which can attack the aromatic rings, leading to hydroxylation and eventual ring-opening. akjournals.com For instance, the photodegradation of the related compound 4-hydroxybenzophenone (B119663) is known to be influenced by the solvent environment. researchgate.net In aqueous solutions, deprotonation of the hydroxyl group in the excited state can occur, affecting the photosensitizing ability of the molecule. researchgate.net

Other AOPs like ozonation and Fenton oxidation are also potent methods for the oxidation of chlorinated aromatic compounds. osti.govnih.govnih.gov The Fenton process, which utilizes hydrogen peroxide and an iron catalyst to generate hydroxyl radicals, has been shown to degrade chlorobenzene (B131634) and its derivatives. osti.gov The reaction typically proceeds through the formation of chlorophenols and other hydroxylated intermediates. osti.gov Ozonation can also effectively oxidize chlorophenols, with the reaction rate and pathway being pH-dependent. nih.gov

The presence of the hydroxyl group on one of the phenyl rings makes that ring more susceptible to oxidative attack compared to the chloro-substituted ring. Oxidation can lead to the formation of quinone-like structures and, under more forceful conditions, cleavage of the aromatic rings and mineralization to carbon dioxide and water.

Table 1: Potential Oxidation Reactions and Products of 2-Chloro-4'-hydroxybenzophenone

| Oxidation Method | Potential Reactants/Conditions | Probable Products |

| Photodegradation | UV light, photosensitizers | Hydroxylated derivatives, ring-opened products, quinones |

| Fenton Oxidation | Fe²⁺, H₂O₂ | Dihydroxy-chlorobenzophenones, ring cleavage products |

| Ozonation | O₃ | Ring-opened carboxylic acids, further oxidized fragments |

Reduction Reactions of 2-Chloro-4'-hydroxybenzophenone and its Derivatives

The primary site for reduction in 2-Chloro-4'-hydroxybenzophenone is the carbonyl group. This ketone functionality can be readily reduced to a secondary alcohol, yielding 2-chloro-4'-hydroxydiphenylmethanol.

A common and effective method for this transformation is the use of metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). pitt.eduzenodo.orgchemspider.comsciencemadness.orguop.edu.pklibretexts.orgpharmaguideline.comchadsprep.comdalalinstitute.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones. zenodo.orgpharmaguideline.com The reaction with NaBH₄ is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). pitt.eduzenodo.orgsciencemadness.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide furnishes the alcohol. uop.edu.pklibretexts.org

Catalytic hydrogenation is another important reduction method. youtube.comnih.govnih.govyoutube.comyoutube.com Using catalysts such as palladium, platinum, or nickel, molecular hydrogen (H₂) can reduce the carbonyl group. youtube.comyoutube.com This method can sometimes also lead to the reduction of other functional groups, including the chloro substituent, through a process known as hydrodechlorination, although this typically requires more stringent conditions. Studies on the catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline demonstrate the feasibility of selectively reducing one functional group in the presence of a halogen. nih.govnih.gov

Table 2: Potential Reduction Reactions and Products of 2-Chloro-4'-hydroxybenzophenone

| Reduction Method | Reagents/Catalysts | Primary Product | Potential Byproducts |

| Metal Hydride Reduction | NaBH₄ or LiAlH₄ | 2-Chloro-4'-hydroxydiphenylmethanol | - |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2-Chloro-4'-hydroxydiphenylmethanol | 4'-Hydroxydiphenylmethanol (from hydrodechlorination) |

Nucleophilic and Electrophilic Substitution Reactions on the Benzophenone Core

The aromatic rings of 2-Chloro-4'-hydroxybenzophenone are subject to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNA_r): The chloro-substituted ring is activated towards nucleophilic attack due to the electron-withdrawing nature of both the chlorine atom and the benzoyl group. Nucleophiles can displace the chloride ion, particularly when the reaction is facilitated by strong electron-withdrawing groups ortho or para to the leaving group. While the carbonyl group provides some activation, it is not as potent as a nitro group in promoting S_NAr reactions. Reactions with strong nucleophiles like amines could potentially lead to the substitution of the chlorine atom. youtube.comlibretexts.orgmasterorganicchemistry.comnih.gov The hydroxyl group on the other ring would likely need to be protected, for instance as an ether, to prevent it from acting as a competing nucleophile or deprotonating under basic conditions.

Electrophilic Aromatic Substitution (EAS): The hydroxyl-substituted ring is highly activated towards electrophilic attack due to the strong electron-donating and ortho-, para-directing nature of the hydroxyl group. The carbonyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation or alkylation will preferentially occur on the hydroxy-substituted ring at the positions ortho to the hydroxyl group (positions 3' and 5'). ijraset.comgoogleapis.comgoogle.com For instance, Friedel-Crafts acylation of phenol (B47542) with p-chlorobenzoyl chloride is a known method to synthesize the isomeric 4-chloro-4'-hydroxybenzophenone (B194592), highlighting the reactivity of the phenolic ring towards electrophiles. ijraset.comgoogleapis.comgoogle.com

Investigation of Molecular Interactions with Biological Targets

The structural features of 2-Chloro-4'-hydroxybenzophenone, particularly the presence of hydroxyl and chloro substituents on a benzophenone scaffold, suggest potential interactions with biological macromolecules.

Benzophenone derivatives have been investigated as inhibitors of various enzymes. The isomer, 4-Chloro-4'-hydroxybenzophenone, has been identified as a tyrosinase inhibitor. masterorganicchemistry.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications. nih.govnih.govscitechnol.com The inhibitory activity of phenolic compounds against tyrosinase often involves chelation of the copper ions in the enzyme's active site or acting as an alternative substrate. scitechnol.com Given the structural similarity, it is plausible that 2-Chloro-4'-hydroxybenzophenone could also exhibit tyrosinase inhibitory activity. The position of the chloro and hydroxyl groups would influence the binding affinity and inhibitory potency.

Furthermore, substituted benzophenones have been explored as inhibitors of other enzymes. For example, derivatives of 2-benzoyl-cyclohexane-1,3-dione, which share a substituted benzoyl moiety, have shown inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD). The binding of these inhibitors to the enzyme can be reversible and time-dependent.

There is currently a lack of specific research on the direct effects of 2-Chloro-4'-hydroxybenzophenone on signal transduction pathways. However, many phenolic compounds are known to modulate various signaling cascades within cells. For instance, some polyphenols can influence pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB and MAP kinase pathways. This modulation can occur through various mechanisms, including the inhibition of protein kinases or the regulation of reactive oxygen species (ROS) levels. Given its phenolic nature, 2-Chloro-4'-hydroxybenzophenone could potentially exert similar effects, but dedicated studies are required to elucidate any such activity and the underlying molecular mechanisms.

Environmental Fate and Advanced Degradation Processes

Environmental Phototransformation and Persistence

The persistence of benzophenone (B1666685) derivatives in the aquatic environment is largely dictated by photochemical reactions. These processes include direct absorption of sunlight (direct photolysis) and indirect reactions with photochemically produced reactive species like hydroxyl radicals (•OH) and singlet oxygen.

Benzophenones are recognized as significant components of chromophoric dissolved organic matter (CDOM) in surface waters. researchgate.net The structure of 2-Chloro-4'-hydroxybenzophenone allows it to absorb UV radiation, and upon excitation, it can transfer this energy to other molecules, a process central to the photoactivity of CDOM.

Research on analogous compounds like benzophenone-3 (BP3) and 4-hydroxybenzophenone (B119663) (4BPOH) provides insight into these mechanisms. The transformation of these compounds often involves reactions with the triplet states of CDOM (³CDOM). nih.govresearchgate.net This reaction pathway is particularly significant in waters with high concentrations of dissolved organic carbon (DOC). nih.gov The excited triplet state of the benzophenone molecule, formed after absorbing light, is a potent oxidant capable of degrading other organic pollutants. Conversely, the reaction with ³CDOM also represents a primary degradation pathway for the benzophenone molecule itself, influencing its environmental persistence. nih.govresearchgate.net The presence of the hydroxyl group on the 4'-position in 2-Chloro-4'-hydroxybenzophenone may influence its interaction within the hydrophilic layers of CDOM, potentially affecting its photoactivity. researchgate.net

The photodegradation of benzophenone-based compounds proceeds through various reaction pathways, leading to the formation of multiple byproducts. While specific studies on 2-Chloro-4'-hydroxybenzophenone are limited, the degradation pathways of related compounds offer a predictive model.

For instance, the photodegradation of BP3 has been shown to yield intermediates such as benzoic acid and benzaldehyde. nih.gov These products result from the cleavage of the bond between the carbonyl group and the aromatic rings. Other identified byproducts include 2,4-dihydroxybenzophenone, formed via O-demethylation. researchgate.net

Based on these findings, the photodegradation of 2-Chloro-4'-hydroxybenzophenone under environmental conditions is hypothesized to produce a range of byproducts. Key transformation pathways likely include:

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

Dechlorination: Removal of the chlorine atom from the 2-position, which can be a critical step in detoxification.

Ring Cleavage: Opening of one or both aromatic rings, leading to the formation of smaller aliphatic acids.

Fragmentation: Cleavage at the carbonyl bridge, potentially forming 4-hydroxybenzoic acid and 2-chlorobenzoic acid or related derivatives.

The exact nature and distribution of these byproducts would depend on specific environmental conditions, such as water chemistry and the types of reactive species present.

Electrochemical Degradation Mechanisms in Aqueous Systems

Electrochemical advanced oxidation processes (EAOPs) are effective for degrading persistent organic pollutants like chlorinated phenols, which share structural similarities with 2-Chloro-4'-hydroxybenzophenone. These methods typically rely on the generation of highly reactive hydroxyl radicals (•OH) at the anode surface.

Anodic oxidation can proceed through direct or indirect pathways. nih.gov Direct oxidation involves the transfer of electrons from the organic molecule directly to the anode. Indirect oxidation involves the generation of oxidants, such as •OH from the electrolysis of water, which then attack the organic pollutant. nih.gov The choice of anode material is critical; Boron-Doped Diamond (BDD) electrodes are known for their high efficiency in generating •OH and mineralizing organic compounds. electrochemsci.orgmdpi.com

Studies on the electrochemical degradation of various chlorophenols demonstrate high removal efficiencies. For example, the experimental degradation efficiency for 2-chlorophenol (B165306) using a BDD electrode reached 99.99%. mdpi.com The degradation of 4-chlorophenol (B41353) was also shown to be effective, following pseudo-first-order kinetics. epa.gov The efficiency of these processes is influenced by factors such as the applied current density and the initial pollutant concentration. electrochemsci.orgepa.gov While higher current density generally increases the degradation rate, it can also lead to lower current efficiency due to competing reactions like the oxygen evolution reaction. electrochemsci.orgepa.gov

Table 1: Electrochemical Degradation Efficiency of Related Phenolic Compounds

| Compound | Anode Material | Removal Efficiency (%) | Conditions | Reference |

|---|---|---|---|---|

| 2-Chlorophenol | BDD | 99.99 | Current Density: 0.14 A/cm², Time: 4 h | mdpi.com |

| 4-Chlorophenol | Pd/C Gas-Diffusion | 89.6 | Time: 120 min | nih.gov |

| 2,4-Dichlorophenol (B122985) | Ti/IrO₂/RuO₂/TiO₂ | High | Alkaline media, high potential | nih.gov |

| Estriol (E3) | BDD | ~100 | Current Density: 50-100 mA/cm², Time: 5 min | electrochemsci.org |

The electrochemical oxidation of chlorinated aromatic compounds typically proceeds through a series of intermediate products before complete mineralization to CO₂, H₂O, and chloride ions. The degradation of 4-chlorophenol has been shown to produce aromatic intermediates like hydroquinone (B1673460) and benzoquinone, followed by the formation of various short-chain aliphatic carboxylic acids, including oxalic, maleic, succinic, and fumaric acids. nih.gov

For 2-Chloro-4'-hydroxybenzophenone, a plausible degradation pathway would involve:

Initial Attack: Hydroxyl radicals attack the aromatic rings, leading to hydroxylation.

Dechlorination and Ring Opening: The chlorinated ring is likely a primary site of attack, leading to the cleavage of the C-Cl bond. Subsequent oxidation leads to the opening of the aromatic ring.

Formation of Carboxylic Acids: The breakdown of the ring structures results in the formation of various aliphatic carboxylic acids.

Mineralization: These smaller organic acids are further oxidized to carbon dioxide and water.

The identification of these intermediates is crucial for understanding the reaction mechanism and ensuring the complete removal of toxic compounds.

The efficiency of the electrochemical degradation of 2-Chloro-4'-hydroxybenzophenone is expected to be highly dependent on several key operational parameters.

pH: The pH of the solution can significantly affect the degradation process. For instance, the anodic oxidation of 2,4-dichlorophenol was found to be more favorable in alkaline media. nih.gov In contrast, studies on other pollutants have shown optimal degradation under acidic conditions (pH 3), which favors the Fenton reaction when iron is present. nih.gov

Applied Voltage/Current Density: An increase in applied voltage or current density generally accelerates the degradation rate by increasing the production of hydroxyl radicals. electrochemsci.orgepa.gov However, excessively high currents can reduce energy efficiency. epa.gov

Electrolyte Type and Concentration: Supporting electrolytes are necessary to ensure the conductivity of the solution. Sodium sulfate (B86663) (Na₂SO₄) is commonly used as it is relatively inert. epa.govnih.gov While its concentration can influence conductivity, its effect on the removal rate of some chlorophenols has been found to be less significant compared to other parameters. epa.gov

Electrode Material: The choice of anode material is paramount. Materials with high oxygen evolution overpotential, like BDD, are generally more effective for mineralization than those with low overpotential, such as platinum or mixed metal oxides. electrochemsci.org

Table 2: Effect of Operational Parameters on the Degradation of Related Compounds

| Parameter | Effect on Degradation | Compound Studied | Reference |

|---|---|---|---|

| pH | Alkaline media suitable for anodic oxidation | 2,4-Dichlorophenol | nih.gov |

| pH | Optimal degradation at pH 3 (Electro-Fenton) | Lissamine Green B | nih.gov |

| Current Density | Higher density increases degradation rate | 4-Chlorophenol, Estriol | electrochemsci.orgepa.gov |

| Electrolyte (Na₂SO₄) Concentration | Not a significant parameter for removal rate | 4-Chlorophenol | epa.gov |

| Initial Concentration | Efficiency decreases as initial concentration increases | Estriol | electrochemsci.org |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) represent a promising set of technologies for the degradation of persistent organic pollutants in aqueous environments. These processes are characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic contaminants. The application of AOPs to the degradation of 2-Chloro-4'-hydroxybenzophenone is an area of active research, aiming to mineralize the compound into less harmful substances.

Application of Persulfate Activation for Degradation

The activation of persulfate (S₂O₈²⁻) to generate sulfate radicals (SO₄•⁻) is a powerful AOP for the remediation of contaminated water. Sulfate radicals possess a high redox potential and can effectively degrade recalcitrant organic compounds.

While direct experimental studies on the degradation of 2-Chloro-4'-hydroxybenzophenone using activated persulfate are not extensively available in peer-reviewed literature, the principles of this process can be inferred from studies on structurally similar compounds like other chlorinated phenols and benzophenone derivatives. The activation of persulfate can be achieved through various methods, including heat, alkali, transition metal ions, and carbon-based materials. For instance, research on 2-chlorophenol has shown that heat-activated persulfate can lead to its effective degradation. jeeng.netresearchgate.net Similarly, studies on 2,4,4'-trihydroxybenzophenone (B74534) have demonstrated its complete removal using persulfate activated by nitrogen-doped carbonaceous materials. nih.gov These analogous studies suggest that persulfate-based AOPs could be a viable strategy for the degradation of 2-Chloro-4'-hydroxybenzophenone, though specific reaction kinetics, degradation pathways, and optimal conditions would need to be experimentally determined for this particular compound.

Heterogeneous Catalysis in Degradation Processes (e.g., Graphene Oxide Modified Electrodes)

Heterogeneous catalysis offers a sustainable approach to AOPs by utilizing solid catalysts that can be easily separated and reused. Graphene oxide (GO), with its large surface area and unique electronic properties, has emerged as a promising catalyst and support material in environmental remediation.

Specific research on the application of graphene oxide-modified electrodes for the degradation of 2-Chloro-4'-hydroxybenzophenone is currently limited. However, the potential of such systems can be extrapolated from studies on related compounds. For example, nanocomposites of reduced graphene oxide (rGO) with metal oxides have been shown to enhance the photocatalytic degradation of chlorophenols. researchgate.netnih.gov The rGO in these composites acts as an excellent electron acceptor and transporter, promoting the generation of reactive oxygen species. It is hypothesized that a graphene oxide-modified electrode could facilitate the electrochemical degradation of 2-Chloro-4'-hydroxybenzophenone by enhancing electron transfer rates and providing a high surface area for the reaction to occur. Further research is necessary to validate this and to elucidate the specific mechanisms and efficiency of this process for 2-Chloro-4'-hydroxybenzophenone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Transformation Pathways

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical properties and biological activities (including toxicity and degradability) of chemicals based on their molecular structure. For environmental science, QSAR can be instrumental in forecasting the fate and transformation pathways of contaminants like 2-Chloro-4'-hydroxybenzophenone.

Structure Property Relationship Studies in Substituted Benzophenones

Impact of Halogen and Hydroxyl Substituents on Electronic Structure and Reactivity

The electronic structure and reactivity of 2-Chloro-4'-hydroxybenzophenone are primarily dictated by the competing effects of the ortho-chloro substituent on one phenyl ring and the para-hydroxyl substituent on the other.

The chlorine atom, positioned at the ortho position, influences the molecule's electronics through two main mechanisms: a negative inductive effect (-I) and a positive mesomeric effect (+M). The high electronegativity of chlorine withdraws electron density from the phenyl ring through the sigma bond network. Conversely, its lone pairs can donate electron density into the pi-system. For halogens, the inductive effect typically outweighs the mesomeric effect, resulting in a net deactivation of the ring towards electrophilic substitution.

The hydroxyl group at the para-position of the second ring is a strong electron-donating group, primarily through its potent +M effect, which significantly outweighs its -I effect. This donation of electron density into the pi-system increases the electron density of the ring and the carbonyl group.

The combined influence of these substituents creates a "push-pull" system. The hydroxyl group "pushes" electron density into the benzophenone (B1666685) core, while the chloro group "pulls" it away. This electronic asymmetry affects the ground-state dipole moment and the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In related substituted 2-hydroxybenzophenones, it has been shown that electron-withdrawing groups (like chloro) lower both the HOMO and LUMO energy levels, while electron-donating groups (like alkoxy, similar to hydroxyl) raise them. researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and the wavelength of its lowest-energy electronic transition.

Reactivity: The primary site of reaction is the carbonyl carbon, which is electrophilic and susceptible to nucleophilic attack. The reactivity of this carbonyl group is modulated by the substituents. The electron-donating -OH group increases electron density at the carbonyl carbon, slightly reducing its electrophilicity. In contrast, the electron-withdrawing -Cl group enhances the electrophilicity of the carbonyl carbon.

Furthermore, the ortho-chloro substituent exerts a significant steric effect. It forces the substituted phenyl ring to twist out of plane with respect to the carbonyl group. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon. Studies on various substituted benzophenones have shown that the dihedral angle between the phenyl rings can range from as low as 38° to over 83°, depending on the steric bulk of the ortho substituents. rsc.orgmdpi.com This twisting also disrupts the π-conjugation between the chloro-substituted ring and the carbonyl group, which in turn influences the electronic properties.

Correlation between Molecular Structure and Spectroscopic Signatures

The unique substitution pattern of 2-Chloro-4'-hydroxybenzophenone gives rise to distinct spectroscopic signatures. While experimental spectra for this specific isomer are not widely available, we can predict its key features based on data from closely related analogues such as 4-chloro-4'-hydroxybenzophenone (B194592) and 5-chloro-2-hydroxybenzophenone. chemicalbook.comchemicalbook.comnist.govchemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the ketone is anticipated in the range of 1640-1660 cm⁻¹. This is slightly lower than in unsubstituted benzophenone due to the electron-donating effect of the para-hydroxyl group. A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened by intermolecular hydrogen bonding in the solid state. Other significant peaks would include C-H stretches for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic rings (1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically 1000-1100 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would display a complex set of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the hydroxyl-substituted ring would appear as two distinct doublets (an AA'BB' system) due to the para-substitution. The protons ortho to the -OH group would be more shielded (upfield) than those meta to it. The protons on the chloro-substituted ring would show a more complex splitting pattern due to the ortho-substitution. The phenolic proton (-OH) would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. In the analogue 4-chloro-4'-hydroxybenzophenone, aromatic protons are observed in the δ 7.4-7.8 ppm range. chemicalbook.com

¹³C NMR: The spectrum would show 13 distinct signals for the 13 carbon atoms, assuming free rotation allows for molecular asymmetry. The carbonyl carbon (C=O) would be the most downfield signal, expected around δ 195 ppm. The carbon attached to the hydroxyl group (C-OH) would appear around δ 160-163 ppm. The carbon attached to the chlorine atom (C-Cl) would be in the range of δ 130-135 ppm. The remaining aromatic carbons would resonate between δ 115 and 140 ppm. For the isomer 4-chloro-4'-hydroxybenzophenone, the carbonyl carbon appears at δ 195.5 ppm. chemicalbook.com

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 232, with a characteristic [M+2]⁺ peak at m/z 234 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns for benzophenones include the formation of benzoyl-type cations, such as [C₆H₄OH-C=O]⁺ (m/z 121) and [C₆H₄Cl-C=O]⁺ (m/z 139), as well as the loss of these groups from the molecular ion.

The following table summarizes the expected spectroscopic data for 2-Chloro-4'-hydroxybenzophenone based on known data from analogous compounds.

| Spectroscopy | Feature | Expected Range / Value | Notes |

|---|---|---|---|

| IR | ν(C=O) | 1640 - 1660 cm⁻¹ | Strong, sharp absorption. |

| IR | ν(O-H) | 3200 - 3600 cm⁻¹ | Broad absorption due to hydrogen bonding. |

| IR | ν(C-Cl) | 1000 - 1100 cm⁻¹ | Medium to strong absorption. |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm | Complex multiplets. |

| ¹H NMR | Phenolic Proton | Variable (δ 5-10 ppm) | Broad singlet, solvent dependent. |

| ¹³C NMR | C=O Carbon | ~δ 195 ppm | Based on 4-chloro-4'-hydroxybenzophenone. chemicalbook.com |

| ¹³C NMR | C-OH Carbon | ~δ 162 ppm | Based on 4-hydroxybenzophenone (B119663) derivatives. |

| Mass Spec (EI) | [M]⁺ / [M+2]⁺ | m/z 232 / 234 | Characteristic 3:1 ratio for one chlorine atom. |

Influence of Substitution Patterns on Photophysical Properties

The photophysical properties of benzophenone derivatives are of immense interest, particularly for their application as UV absorbers and photoinitiators. The absorption of UV radiation promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). For benzophenones, the lowest energy transition is typically an n→π* transition, involving the non-bonding electrons of the carbonyl oxygen. This is followed by a very rapid and efficient intersystem crossing (ISC) to the triplet state (T₁).

The substitution pattern in 2-Chloro-4'-hydroxybenzophenone significantly modulates these processes.

UV Absorption: The presence of the electron-donating hydroxyl group and the chloro-substituent, which extends the conjugated system, is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzophenone. The main absorption bands are likely to be in the UVA region (315-400 nm). For instance, 4-hydroxybenzophenone exhibits multiple absorption maxima, with fluorescence excitation observed at ~270-300 nm and ~200-220 nm. rsc.org

Fluorescence and Phosphorescence: Most benzophenones exhibit very weak fluorescence at room temperature due to the highly efficient ISC process. The triplet state is the key player in their photochemistry. However, the nature of the substituents can alter the energy levels of the singlet and triplet states and the rate of ISC. Studies on other aromatic systems have shown that halogen substitution, such as with chlorine, can enhance the rate of intersystem crossing due to the heavy-atom effect, which further quenches fluorescence. nih.gov The triplet state can then decay back to the ground state via phosphorescence (a slow, spin-forbidden process) or through non-radiative pathways.

Photostability: A key feature of some hydroxybenzophenones, particularly 2-hydroxybenzophenones, is their exceptional photostability. This is attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. collectionscanada.gc.ca Upon excitation, the phenolic proton is transferred to the carbonyl oxygen, forming a transient keto-tautomer which rapidly dissipates the absorbed energy as heat before returning to the ground-state enol form. While 2-Chloro-4'-hydroxybenzophenone does not have the ortho-hydroxyl group necessary for this specific six-membered ring proton transfer, the presence of the phenolic group allows for other deactivation pathways, including intermolecular proton transfer, which contributes to its ability to dissipate UV energy.

The combination of a strong UV absorption profile and efficient energy dissipation pathways makes molecules like 2-Chloro-4'-hydroxybenzophenone effective as UV stabilizers.

Comparative Analysis of Theoretical Predictions and Experimental Observations in Structure-Property Correlations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the structure and properties of molecules like 2-Chloro-4'-hydroxybenzophenone and for understanding experimental observations.

Molecular Geometry:

Theoretical Prediction: DFT calculations on substituted benzophenones consistently predict a non-planar structure. For 2-Chloro-4'-hydroxybenzophenone, calculations would predict a significant twist angle between the two phenyl rings due to the steric repulsion between the ortho-chloro group and the carbonyl oxygen, as well as repulsion between the ortho-hydrogens on the other ring. This twist angle would likely be larger than that of unsubstituted benzophenone (~54-56°).

Experimental Observation: Experimental data from X-ray crystallography on analogous compounds confirms these predictions. For example, the measured ring twist of 4-chloro-4'-hydroxybenzophenone is 64.66°. rsc.orgmdpi.com For 5-chloro-2-hydroxybenzophenone, the two aromatic rings are inclined at 57.02°. nist.gov These experimental values are in good agreement with the general trends predicted by theoretical models, where ortho-substitution leads to larger twist angles.

Electronic Properties:

Theoretical Prediction: DFT calculations can accurately predict frontier molecular orbital energies. For 2-Chloro-4'-hydroxybenzophenone, the HOMO would be predicted to have significant contributions from the hydroxyl-substituted ring, while the LUMO would be localized more on the benzoyl moiety. The calculated HOMO-LUMO gap provides a theoretical estimate of the lowest-energy electronic transition.